molecular formula C9H11N3O B14852244 (6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine

(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine

Cat. No.: B14852244
M. Wt: 177.20 g/mol
InChI Key: UEELYLFINQHNAM-UHFFFAOYSA-N
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Description

(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure with a methanamine group at the 3-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions are mild, and the process yields the desired product in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the process is cost-effective and sustainable.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and material properties.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

(6-methoxyimidazo[1,2-a]pyridin-3-yl)methanamine

InChI

InChI=1S/C9H11N3O/c1-13-8-2-3-9-11-5-7(4-10)12(9)6-8/h2-3,5-6H,4,10H2,1H3

InChI Key

UEELYLFINQHNAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=NC=C2CN)C=C1

Origin of Product

United States

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